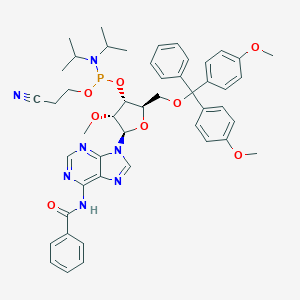

2'-OMe-A(Bz) Phosphoramidite

Description

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGOTUYEPXHMJ-PSVHYZMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551649 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110782-31-5 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and application of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite (B1245037), a critical building block in the synthesis of modified oligonucleotides. This document details the essential data, experimental protocols, and logical workflows for the effective utilization of this compound in research and therapeutic development.

Chemical Structure and Properties

5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis.[1] The key structural features, which include a 5'-dimethoxytrityl (DMT) group, a 2'-O-methyl modification on the ribose sugar, a benzoyl protecting group on the N6 position of adenosine (B11128), and a 3'-cyanoethyl (CE) phosphoramidite moiety, are crucial for its function in the controlled, stepwise synthesis of RNA and modified nucleic acids.[1]

The 5'-DMT group is an acid-labile protecting group that allows for the sequential addition of nucleotides in the 3' to 5' direction.[2] The 2'-O-methyl modification confers nuclease resistance and increases the binding affinity of the resulting oligonucleotide to its complementary RNA strand. The N6-benzoyl group protects the exocyclic amine of adenosine during synthesis, and the 3'-CE phosphoramidite is the reactive group that enables the formation of the internucleotide phosphodiester bond.

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C48H54N7O8P | [1] |

| Molecular Weight | 887.98 g/mol | [1] |

| CAS Number | 110782-31-5 | [1] |

| Appearance | White to pale yellow powder | [3] |

| Storage | <-15°C, in a well-closed container | [1] |

Quality Control Parameters

High-purity phosphoramidites are essential for the synthesis of high-quality oligonucleotides. The following table summarizes typical quality control specifications for phosphoramidites used in oligonucleotide synthesis.

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥ 99% | HPLC |

| Identity | Conforms to structure | 1H NMR, 31P NMR, Mass Spectrometry |

| 31P NMR Purity | ≥ 99% | 31P NMR |

| Water Content | ≤ 0.3% | Karl Fischer Titration |

| Coupling Efficiency | > 99% | Trityl Cation Assay |

Note: Specific values may vary between suppliers.

Application in Oligonucleotide Synthesis

5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for creating custom DNA and RNA sequences.[2] This process involves a four-step cycle that is repeated for each nucleotide addition.

The Phosphoramidite Synthesis Cycle

The synthesis cycle consists of deblocking, coupling, capping, and oxidation.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following sections provide a detailed methodology for the use of 5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite in automated oligonucleotide synthesis.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Activator Solution: A 0.5 M solution of a suitable activator, such as 5-ethylthio-1H-tetrazole, in anhydrous acetonitrile.

-

Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Capping Solutions:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).

-

Cap B: N-methylimidazole in THF.

-

-

Oxidizing Solution: 0.02 M iodine in a mixture of THF, pyridine, and water.

Automated Synthesis Protocol

The synthesis is performed on an automated DNA/RNA synthesizer. The following is a typical protocol for a single coupling cycle.

| Step | Reagent(s) | Typical Time | Purpose |

| 1. Deblocking | 3% TCA or DCA in DCM | 60-120 sec | Removes the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group. |

| 2. Coupling | 0.1 M Phosphoramidite and 0.5 M Activator | 90-180 sec | The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[2] |

| 3. Capping | Capping A and Capping B | 30-60 sec | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. |

| 4. Oxidation | 0.02 M Iodine solution | 30-60 sec | Oxidizes the unstable phosphite triester to a stable phosphate (B84403) triester. |

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection Protocol

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Step 1: Cleavage from Solid Support and Removal of Cyanoethyl Groups

-

Treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[4]

Step 2: Removal of Base Protecting Groups (N6-Benzoyl)

-

Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-16 hours. This removes the benzoyl protecting group from the adenosine bases.[5]

-

Alternatively, for faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used at 65°C for 10-15 minutes.[6] However, this may require the use of acetyl-protected cytidine (B196190) to avoid side reactions.

Step 3: (If DMT-on) Removal of the 5'-DMT Group

-

If the final 5'-DMT group was left on for purification purposes (DMT-on purification), it can be removed by treating the oligonucleotide with 80% aqueous acetic acid for 15-30 minutes.

Logical Workflow for Oligonucleotide Synthesis and Purification

The entire process from initial synthesis to the final purified product follows a logical workflow.

Caption: Overall workflow from sequence design to purified oligonucleotide.

Conclusion

5'-O-DMT-2'-O-methyladenosine-N6-benzoyl-3'-CE phosphoramidite is an indispensable reagent for the synthesis of modified oligonucleotides with enhanced properties for research, diagnostic, and therapeutic applications. A thorough understanding of its chemical structure, adherence to established quality control standards, and the implementation of optimized synthesis and deprotection protocols are paramount to achieving high-quality, full-length oligonucleotides. This guide provides the foundational knowledge and practical methodologies to facilitate the successful use of this important building block in the cutting-edge field of nucleic acid chemistry.

References

- 1. N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite | 110782-31-5 | PB08471 [biosynth.com]

- 2. idtdna.com [idtdna.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

The Guardian of the Message: A Technical Guide to 2'-O-Methyl Modification in Oligonucleotide Stability

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide therapeutics, the stability of the therapeutic molecule is paramount to its efficacy. Unmodified oligonucleotides are swiftly degraded by nucleases, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their stability and pharmacokinetic properties. Among these, the 2'-O-methyl (2'-OMe) modification of the ribose sugar has emerged as a cornerstone in the design of robust and effective oligonucleotide drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] This in-depth technical guide explores the pivotal role of the 2'-OMe modification in bolstering oligonucleotide stability, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in the development of next-generation nucleic acid therapeutics.

The Mechanism of Enhanced Stability: How 2'-O-Methyl Modification Works

The 2'-hydroxyl group of the ribose sugar in RNA is a primary target for nuclease-mediated degradation. The introduction of a methyl group at this position (2'-OMe) imparts significant resistance to enzymatic cleavage through steric hindrance.[3] This modification effectively shields the phosphodiester backbone from nuclease attack, thereby prolonging the oligonucleotide's half-life in biological fluids.[4][5]

Beyond nuclease resistance, the 2'-OMe modification also influences the conformational properties of the oligonucleotide. It favors an A-form helical geometry, which is characteristic of RNA duplexes. This pre-organization of the sugar into a C3'-endo pucker enhances the binding affinity (hybridization) of the oligonucleotide to its target RNA, as reflected by an increase in the melting temperature (Tm) of the duplex.[6] A higher Tm indicates a more stable duplex, which is crucial for the biological activity of many oligonucleotide-based drugs.

Diagram 1: Mechanism of 2'-O-Methyl Enhanced Stability

This diagram illustrates how the 2'-O-methyl modification protects an oligonucleotide from nuclease degradation and promotes a stable, A-form helical structure for improved target binding.

Caption: Mechanism of 2'-O-Methyl Enhanced Stability.

Quantitative Impact of 2'-O-Methyl Modification on Oligonucleotide Properties

The stabilizing effects of 2'-OMe modifications can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data on the impact of this modification on nuclease resistance and duplex stability.

Table 1: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides

| Oligonucleotide Type | Modification Pattern | Assay Conditions | Half-life (t½) | Reference |

| Unmodified ODN (20mer) | Phosphodiester | 10% Fetal Bovine Serum (FBS) | < 24 hours | [4] |

| S-ODN (20mer) | Phosphorothioate (B77711) | 10% Fetal Bovine Serum (FBS) | > 72 hours | [4] |

| Me-S-ODN (20mer) | 12 2'-OMe groups + Phosphorothioate | 10% Fetal Bovine Serum (FBS) | > 72 hours | [4] |

| siRNA | Fully Modified (alternating 2'-OMe/2'-F) | 50% Human Plasma | Significantly enhanced vs. unmodified | [7] |

| fork-siRNA | Selectively 2'-OMe modified | 10% Fetal Bovine Serum (FBS) | More stable than non-modified | [8] |

Table 2: Impact of 2'-O-Methyl Modification on Duplex Melting Temperature (Tm)

| Duplex Type | Modification Details | ΔTm per modification (°C) | Total Tm (°C) | Reference |

| 2'-OMe RNA/RNA | Uniform 2'-OMe modification | +1.3 | - | [1][9] |

| 2'-OMe RNA/DNA | Chimeric antisense oligo | +1.3 per 2'-OMe residue | - | [1][9] |

| Me-S-ODN/RNA (20mer) | 12 2'-OMe groups + PS | - | 69 to >82 | [4] |

| S-ODN/RNA (20mer) | Phosphorothioate only | - | 55 to 66 | [4] |

| UOMe14/AOH14 | Uniform 2'-OMe on U strand | - | 36 | [10] |

| UOH14/AOH14 | Unmodified RNA duplex | - | 24 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the stability of modified oligonucleotides. The following sections provide step-by-step methodologies for key experiments.

Nuclease Stability Assay in Serum

This protocol outlines a method to assess the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Materials:

-

2'-O-Methyl modified and unmodified control oligonucleotides

-

Fetal Bovine Serum (FBS) or Human Serum

-

Nuclease-free water

-

10x Annealing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM EDTA)

-

Loading dye (e.g., 6x DNA loading dye)

-

Polyacrylamide gel (e.g., 15-20%)

-

TBE or TAE buffer

-

Gel staining solution (e.g., SYBR Gold or Stains-All)

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Resuspend single-stranded oligonucleotides in nuclease-free water to a stock concentration of 200 µM. For duplexes, combine equimolar amounts of the sense and antisense strands with 10x annealing buffer and nuclease-free water. Heat at 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate annealing.

-

Incubation with Serum: Prepare a reaction mixture containing 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.[1]

-

Time Course: Incubate the reaction mixtures at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot of the reaction and immediately quench the nuclease activity by adding an equal volume of a denaturing loading buffer (e.g., containing formamide (B127407) or urea) and placing it on ice.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel. Run the gel in TBE or TAE buffer until the dye front has migrated an appropriate distance.

-

Visualization and Analysis: Stain the gel with a suitable nucleic acid stain and visualize using a gel imaging system. The intensity of the band corresponding to the intact oligonucleotide at each time point is quantified. The half-life (t½) is determined as the time at which 50% of the initial oligonucleotide has been degraded.

Diagram 2: Experimental Workflow for Nuclease Stability Assay

This diagram outlines the key steps involved in performing a nuclease stability assay to evaluate the resistance of oligonucleotides to degradation in serum.

Caption: Experimental Workflow for Nuclease Stability Assay.

Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol describes the determination of the melting temperature (Tm) of oligonucleotide duplexes, a measure of their thermal stability.

Materials:

-

2'-O-Methyl modified and unmodified oligonucleotide duplexes

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller (peltier)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare solutions of the oligonucleotide duplexes in the melting buffer at a final concentration of approximately 2 µM.[4][11]

-

Hybridization: Heat the samples to 90-95°C for 5-10 minutes to ensure complete denaturation of the duplexes.[4][11] Then, allow the samples to cool slowly to room temperature to facilitate proper annealing.

-

Instrument Setup: Place the cuvettes in the spectrophotometer's temperature-controlled cell holder. Set the instrument to monitor the absorbance at 260 nm as a function of temperature.

-

Melting Curve Acquisition: Program the instrument to increase the temperature from a low starting point (e.g., 20°C) to a high end point (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).[11] Record the absorbance at regular temperature intervals.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the melting curve, typically as the peak of the first derivative of the absorbance versus temperature plot.

Diagram 3: Workflow for Thermal Denaturation (Tm) Analysis

This diagram illustrates the process of determining the melting temperature of oligonucleotide duplexes using UV-Vis spectrophotometry.

Caption: Workflow for Thermal Denaturation (Tm) Analysis.

Conclusion

The 2'-O-methyl modification is a powerful and versatile tool in the design of stabilized oligonucleotides for therapeutic and research applications. Its ability to confer significant nuclease resistance and enhance duplex stability makes it an indispensable modification for improving the in vivo performance of ASOs, siRNAs, and other nucleic acid-based molecules. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate 2'-OMe modified oligonucleotides, thereby accelerating the development of novel and effective oligonucleotide therapeutics. The continued exploration of this and other chemical modifications will undoubtedly pave the way for the next generation of precision genetic medicines.

References

- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. synoligo.com [synoligo.com]

- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. shodex.com [shodex.com]

- 9. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and purity of the final product. Among these, the benzoyl (Bz) group has long been a cornerstone for the protection of exocyclic amines on nucleobases, particularly for deoxyadenosine (B7792050) (dA) and deoxycytidine (dC). This technical guide provides an in-depth exploration of the function, application, and removal of the benzoyl protecting group in modern oligonucleotide synthesis, offering valuable insights for professionals in research and drug development.

Core Function of the Benzoyl Protecting Group

The primary role of the benzoyl group is to prevent unwanted side reactions at the reactive exocyclic amino groups of adenine (B156593) and cytosine during the sequential addition of phosphoramidite (B1245037) monomers in solid-phase oligonucleotide synthesis.[1] By temporarily blocking these nucleophilic sites, the benzoyl group ensures that the phosphoramidite coupling reaction occurs exclusively at the desired 5'-hydroxyl position of the growing oligonucleotide chain.

Experimental Protocols

Protection of Deoxyadenosine and Deoxycytidine (Benzoylation)

The introduction of the benzoyl group onto the exocyclic amines of deoxyadenosine and deoxycytidine is a critical step in the preparation of the corresponding phosphoramidite monomers. A typical laboratory-scale procedure is as follows:

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine or 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Protocol for Benzoylation of 5'-O-DMT-deoxyadenosine:

-

The starting material, 5'-O-DMT-2'-deoxyadenosine, is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

Benzoyl chloride is added dropwise to the solution at 0°C with stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure, and the residue is redissolved in dichloromethane.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine.[4]

A similar procedure is followed for the benzoylation of 5'-O-DMT-deoxycytidine.

Deprotection of Benzoyl Groups from Synthesized Oligonucleotides

At the completion of solid-phase synthesis, the benzoyl protecting groups, along with other protecting groups on the phosphates (typically 2-cyanoethyl) and other bases (e.g., isobutyryl for dG), are removed. Two common methods are employed: a standard, slower method using ammonium (B1175870) hydroxide (B78521), and a faster method using a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Standard Deprotection with Ammonium Hydroxide:

-

The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.

-

Concentrated ammonium hydroxide (28-30%) is added to the vial.

-

The vial is heated at 55°C for 8-16 hours.[5]

-

After cooling, the supernatant containing the deprotected oligonucleotide is removed from the solid support.

-

The solution is then typically dried under vacuum.

UltraFAST Deprotection with AMA:

-

The solid support is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[3]

-

The cleavage from the support can be achieved in as little as 5 minutes at room temperature.[6]

-

For full deprotection of the bases, the solution is heated at 65°C for 5-10 minutes.[3]

-

The sample is then cooled and dried.

It is critical to note that when using the AMA deprotection method, N4-benzoyl-deoxycytidine (Bz-dC) can undergo a side reaction leading to the formation of N4-methyl-deoxycytidine.[3] To avoid this, it is highly recommended to use N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite in syntheses planned for AMA deprotection.[7]

Quantitative Data Summary

The choice of protecting group and deprotection method significantly impacts the time required for oligonucleotide processing and can influence the purity of the final product. The following tables summarize key quantitative data.

| Protecting Group Combination | Deprotection Reagent | Temperature (°C) | Time | Reference |

| dA(Bz), dC(Bz), dG(iBu) | Ammonium Hydroxide | 55 | 8-16 hours | [5] |

| dA(Bz), dC(Ac), dG(iBu/dmf) | AMA | 65 | 5-10 minutes | [3][7] |

| dA(Pac), dC(Ac), dG(iPr-Pac) | 0.05M K₂CO₃ in Methanol | Room Temp | 4 hours | [6] |

Table 1: Comparison of Deprotection Conditions for Different Protecting Group Strategies. This table highlights the significant reduction in deprotection time achieved with the "UltraFAST" (AMA) and "UltraMILD" (potassium carbonate) methods compared to the traditional ammonium hydroxide treatment for standard benzoyl-protected oligonucleotides.

| Protecting Group on dC | Deprotection Reagent | Side Product | Level of Side Product | Reference |

| Benzoyl (Bz) | AMA | N4-methyl-dC | ~5% | [3] |

| Acetyl (Ac) | AMA | None observed | Undetectable | [3] |

| Benzoyl (Bz) | Ethylene Diamine | Transamination | ~16% | [1] |

Table 2: Side Reactions During Deprotection. This table quantifies the extent of the transamination side reaction observed with benzoyl-protected cytidine (B196190) under different basic deprotection conditions, underscoring the advantage of using the acetyl protecting group with AMA.

Visualization of Key Processes

To further elucidate the role of the benzoyl protecting group, the following diagrams illustrate the chemical transformations and the overall workflow of oligonucleotide synthesis.

References

The Guardian Molecule: A Technical Guide to the Nuclease Resistance of 2'-O-Methylated RNA Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of RNA oligonucleotides is a cornerstone of modern therapeutic and research applications. Among the arsenal (B13267) of chemical alterations, 2'-O-methylation (2'-O-Me) stands out as a critical modification for enhancing the stability and, consequently, the efficacy of RNA-based molecules. This in-depth technical guide explores the core principles of nuclease resistance conferred by 2'-O-methylation, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the design and application of robust RNA oligonucleotides.

The Shielding Effect: How 2'-O-Methylation Confers Nuclease Resistance

The enhanced stability of 2'-O-methylated RNA oligonucleotides stems from a fundamental alteration of the ribose sugar backbone.[1][2][3] The addition of a methyl group to the 2'-hydroxyl position of the ribose imparts several key properties that collectively contribute to nuclease resistance:

-

Steric Hindrance: The bulky methyl group physically obstructs the approach of nuclease enzymes, which require specific conformational access to the phosphodiester backbone for cleavage.[3]

-

Altered Sugar Pucker: 2'-O-methylation favors an A-form helical geometry, which is less readily recognized and processed by many nucleases that preferentially target B-form helices or single-stranded RNA with accessible 2'-hydroxyl groups.

-

Increased Hydrophobicity: The methyl group increases the local hydrophobicity of the RNA backbone, which can disfavor interactions with the aqueous active sites of many nucleases.[4]

-

Resistance to Hydrolysis: The 2'-hydroxyl group is a key participant in the mechanism of RNA hydrolysis. Its replacement with a methoxy (B1213986) group eliminates this reactive site, rendering the phosphodiester bond significantly more resistant to both enzymatic and alkaline degradation.[1][2][5]

The combination of 2'-O-methyl RNA modifications with phosphorothioate (B77711) internucleotide linkages can further enhance nuclease resistance, making it a valuable strategy for antisense studies.[1]

Quantifying Stability: A Comparative Look at Nuclease Resistance

The practical impact of 2'-O-methylation on oligonucleotide stability is most evident in quantitative assays that measure the rate of degradation in the presence of nucleases. The following tables summarize key data from studies comparing the stability of 2'-O-methylated oligonucleotides to their unmodified counterparts.

| Oligonucleotide Type | Modification | Medium | Half-life | Reference |

| Unmodified ODN | None | 10% Fetal Bovine Serum (FBS) | < 24 hours | [6] |

| Phosphorothioate ODN (S-ODN) | Phosphorothioate backbone | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |

| 2'-O-Me-S-ODN | 2'-O-methylation and Phosphorothioate backbone | 10% Fetal Bovine Serum (FBS) | > 72 hours | [6] |

| Unmodified siRNA (guide strand) | None | 3% Human Blood Serum | < 3 minutes | [7] |

| 2'-O-Me modified siRNA (guide strand, 5'-end) | 2'-O-methylation at positions 1 and 2 | 3% Human Blood Serum | Significantly prolonged | [7] |

| Oligonucleotide with 2'-O-methyl-modified pyrimidines | 2'-O-methylation on pyrimidines | Mycoplasma-contaminated cell culture media | Almost completely degraded after 4 hours | [8] |

| Fully 2'-O-methylated oligonucleotide | 2'-O-methylation on all nucleotides | Mycoplasma-contaminated cell culture media | No detectable degradation at any time-point | [8] |

Table 1: Comparative half-life of modified and unmodified oligonucleotides in serum.

| Oligonucleotide Type | Modification | Thermal Stability (ΔG°37C) | Reference |

| Unmodified siRNA duplex | None | -25.7 ± 0.6 kcal/mol | [7] |

| 2'-O-Me modified siRNA duplex | 2'-O-methylation at positions 1 and 2 of the guide strand | -26.8 ± 0.2 kcal/mol | [7] |

Table 2: Impact of 2'-O-methylation on the thermodynamic stability of an siRNA duplex.

Experimental Corner: Protocols for Assessing Nuclease Resistance

Accurate assessment of nuclease resistance is paramount for the development of effective RNA-based therapeutics and tools. The following sections provide detailed protocols for key experiments.

Serum Stability Assay

This assay is a fundamental method for evaluating the stability of oligonucleotides in a biologically relevant fluid.[9][10]

Objective: To determine the half-life of an oligonucleotide in the presence of serum nucleases.

Materials:

-

2'-O-methylated and unmodified RNA oligonucleotides (e.g., siRNA, ASO)

-

Fetal Bovine Serum (FBS) or Human Serum

-

Nuclease-free water

-

10x Annealing Buffer (for duplexes)

-

Gel loading buffer

-

Polyacrylamide gel (e.g., 15-20%)

-

TBE or TAE buffer

-

Nucleic acid stain (e.g., SYBR Gold, GelRed)

-

Incubator or water bath at 37°C

-

Gel electrophoresis system and imaging equipment

Protocol:

-

Oligonucleotide Preparation:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

For duplex RNA, anneal sense and antisense strands by mixing equal molar amounts in 1x annealing buffer, heating to 95°C for 2 minutes, and then slowly cooling to room temperature.

-

-

Reaction Setup:

-

In a series of nuclease-free microcentrifuge tubes, prepare a reaction mix containing the oligonucleotide at a final concentration of 1-5 µM in 50-90% serum (e.g., 5 µL of 10 µM oligo in 45 µL of 100% serum for a final volume of 50 µL and 90% serum).

-

Prepare a zero-time point control by adding the oligonucleotide to serum and immediately stopping the reaction (see step 4).

-

-

Incubation:

-

Incubate the reaction tubes at 37°C.

-

At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), remove a tube from the incubator and stop the reaction.

-

-

Reaction Quenching and Sample Preparation:

-

To stop the nuclease activity, add an equal volume of a denaturing gel loading buffer containing a chelating agent like EDTA and a denaturant like formamide. Alternatively, heat inactivation at 65-95°C for 5-10 minutes can be used.

-

-

Gel Electrophoresis:

-

Load the samples onto a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Visualization and Analysis:

-

Stain the gel with a suitable nucleic acid stain.

-

Image the gel using a gel documentation system.

-

Quantify the band intensity of the intact oligonucleotide at each time point.

-

Plot the percentage of intact oligonucleotide versus time and calculate the half-life.

-

RNase H Cleavage Assay

This assay is particularly relevant for antisense oligonucleotides that are designed to recruit RNase H to cleave a target RNA. 2'-O-methyl modifications are often incorporated into the flanking regions of an antisense oligonucleotide to protect it from other nucleases, while a central "gap" of unmodified DNA nucleotides allows for RNase H activity. This assay can be used to assess the impact of 2'-O-methyl modifications on RNase H-mediated cleavage.

Objective: To determine if a 2'-O-methylated/DNA gapmer antisense oligonucleotide can effectively guide RNase H to cleave a target RNA.

Materials:

-

2'-O-methylated/DNA gapmer antisense oligonucleotide

-

Target RNA (can be in vitro transcribed and labeled, e.g., with 32P or a fluorescent dye)

-

RNase H (e.g., from E. coli or human)

-

RNase H reaction buffer (typically contains Tris-HCl, MgCl₂, KCl, DTT)

-

Nuclease-free water

-

Gel loading buffer

-

Denaturing polyacrylamide gel (e.g., 15-20% with 7M urea)

-

Autoradiography film and cassette (for radiolabeling) or fluorescence imager

Protocol:

-

Oligonucleotide and RNA Preparation:

-

Prepare the antisense oligonucleotide and target RNA at appropriate stock concentrations in nuclease-free water.

-

-

Annealing:

-

In a nuclease-free tube, mix the target RNA and the antisense oligonucleotide in RNase H reaction buffer (without the enzyme).

-

Heat the mixture to 65-85°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

RNase H Reaction:

-

Initiate the reaction by adding RNase H to the annealed RNA/oligonucleotide duplex.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of denaturing gel loading buffer containing EDTA.

-

-

Analysis of Cleavage Products:

-

Denature the samples by heating at 95°C for 2-5 minutes.

-

Separate the cleavage products on a denaturing polyacrylamide gel.

-

Visualize the results by autoradiography or fluorescence imaging. The appearance of smaller RNA fragments indicates successful cleavage.

-

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]

- 2. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding phosphoramidite chemistry for RNA synthesis.

For researchers, scientists, and professionals in drug development, a deep understanding of synthetic RNA production is crucial. The phosphoramidite (B1245037) method stands as the cornerstone of chemical RNA synthesis, enabling the precise construction of oligonucleotides. This guide provides a technical overview of the process, detailing the core chemical reactions, experimental protocols, and critical considerations for successful RNA synthesis.

The Core of RNA Synthesis: A Cyclical Process

Solid-phase RNA synthesis using phosphoramidite chemistry is a cyclical process where ribonucleoside phosphoramidites are sequentially added to a growing RNA chain that is attached to a solid support, typically controlled pore glass (CPG) or polystyrene beads.[1][2] This method allows for the easy removal of excess reagents and byproducts after each step. The synthesis proceeds in the 3' to 5' direction and each cycle consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]

The Challenge of the 2'-Hydroxyl Group

A key distinction and challenge in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar.[5][] This reactive group must be protected throughout the synthesis to prevent unwanted side reactions, such as chain cleavage and migration of the phosphodiester linkage.[7] The choice of the 2'-hydroxyl protecting group is therefore a critical factor influencing the overall efficiency and fidelity of the synthesis.[7][8] Bulky protecting groups can sterically hinder the coupling reaction, leading to reduced efficiency.[7]

A variety of protecting groups have been developed for the 2'-hydroxyl function, with the most common being silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS or TBS).[5][7][9] Other notable protecting groups include triisopropylsilyloxymethyl (TOM) and 2'-bis(2-acetoxyethoxy)methyl (ACE), each offering different deprotection characteristics.[7]

The Four Steps of the Synthesis Cycle

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[3][10] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[1] This step is typically achieved by treating the support-bound oligonucleotide with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[10][11]

Coupling

In the coupling step, the next ribonucleoside phosphoramidite is activated and added to the growing chain. The phosphoramidite monomer, which has its 5'-hydroxyl protected with a DMT group and its 2'-hydroxyl protected with a group like TBDMS, is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[3][8][12] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite (B83602) triester linkage.[3][10] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[13]

Capping

To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked in the capping step.[3][10] This is crucial for minimizing the presence of deletion mutations in the final product.[2] Capping is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[10] For RNA synthesis, tert-butylphenoxyacetic anhydride is sometimes used instead of acetic anhydride to prevent acyl exchange at the protected amino groups of the bases.[7]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[3] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which mirrors the natural phosphodiester backbone of RNA.[1][3] The most common oxidizing agent is a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine in tetrahydrofuran (B95107) (THF).[11][12]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. This typically involves a multi-step deprotection process:

-

Cleavage from Support and Removal of Phosphate Protecting Groups: The oligonucleotide is first cleaved from the solid support. This is often achieved using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA). This treatment also removes the β-cyanoethyl protecting groups from the phosphate backbone.[3]

-

Removal of Base Protecting Groups: The same basic treatment (ammonia or AMA) also removes the protecting groups from the exocyclic amines of the nucleobases (A, C, and G).[7]

-

Removal of the 2'-Hydroxyl Protecting Group: The final deprotection step is the removal of the 2'-hydroxyl protecting group. For the commonly used TBDMS group, this is accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.[7]

After deprotection, the crude RNA product is typically purified using techniques like high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data and Experimental Protocols

The following tables summarize key quantitative data and provide detailed experimental protocols for the synthesis of RNA using phosphoramidite chemistry.

| Parameter | Typical Value/Range | Notes |

| Solid Support | Controlled Pore Glass (CPG), Polystyrene | The choice of support can influence loading capacity and reaction kinetics. |

| Phosphoramidite Concentration | 0.1 M in acetonitrile | A molar excess is used to drive the coupling reaction to completion.[11] |

| Activator Concentration | 0.25 - 0.5 M in acetonitrile | Activators like ETT and BTT are commonly used.[8][12] |

| Coupling Time | 3 - 12 minutes | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric bulk of the 2'-protecting group.[7][14] |

| Stepwise Coupling Efficiency | >98% | High coupling efficiency is critical for the synthesis of long oligonucleotides. |

| Oxidizer Concentration | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Sufficient to convert the phosphite triester to a phosphate triester.[11] |

| Step | Reagents and Solvents | Typical Protocol |

| Detritylation | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | The solid support is washed with DCM, followed by treatment with the deblocking solution for 1-3 minutes. The support is then washed again with DCM and acetonitrile to remove the acid and the cleaved trityl group.[11] |

| Coupling | Ribonucleoside phosphoramidite and activator (e.g., ETT, BTT) in acetonitrile | The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The reaction is allowed to proceed for the specified coupling time (e.g., 5-10 minutes). The support is then washed with acetonitrile.[11] |

| Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | The two capping reagents are delivered to the synthesis column and allowed to react for 1-2 minutes to acetylate any unreacted 5'-hydroxyl groups. The support is then washed with acetonitrile.[10] |

| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | The oxidizing solution is delivered to the synthesis column and allowed to react for 1-2 minutes to convert the phosphite triester to a phosphate triester. The support is then washed with acetonitrile.[11] |

| Cleavage and Deprotection | Concentrated Ammonium Hydroxide/Ethanol (3:1 v/v) or AMA (Ammonium Hydroxide/40% Methylamine 1:1 v/v) | The solid support is treated with the cleavage solution at room temperature or elevated temperature (e.g., 55°C) for a specified time (e.g., 1-17 hours) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[5] |

| 2'-OH Deprotection (TBDMS) | 1 M Tetrabutylammonium Fluoride (TBAF) in THF | The cleaved and partially deprotected oligonucleotide is treated with the TBAF solution at room temperature for several hours to remove the TBDMS groups.[7] |

Visualizing the Workflow and Chemistry

To better illustrate the logical flow and chemical transformations in phosphoramidite RNA synthesis, the following diagrams are provided.

Caption: Overall workflow of solid-phase RNA synthesis.

Caption: Key components of a ribonucleoside phosphoramidite monomer.

Caption: The phosphoramidite coupling reaction mechanism.

References

- 1. blog.invitek.com [blog.invitek.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 7. atdbio.com [atdbio.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. atdbio.com [atdbio.com]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

The Cornerstone of Therapeutic Oligonucleotides: A Technical Guide to 2'-Modified Phosphoramidite Monomers

For Researchers, Scientists, and Drug Development Professionals

The advent of oligonucleotide-based therapeutics has heralded a new era in medicine, offering unprecedented specificity in targeting the genetic basis of diseases. At the heart of this revolution lie chemically modified phosphoramidite (B1245037) monomers, with 2'-modifications to the ribose sugar being a key innovation. These modifications are instrumental in overcoming the inherent limitations of natural nucleic acids, such as poor stability and rapid degradation in biological systems. This technical guide provides an in-depth exploration of the core features of 2'-modified phosphoramidite monomers, offering a comprehensive resource for researchers and professionals in the field of drug development.

Core Features and Advantages of 2'-Modifications

Modification at the 2'-position of the ribose sugar is a critical strategy in the design of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These modifications impart several crucial advantages over their unmodified counterparts:

-

Enhanced Nuclease Resistance: The 2'-hydroxyl group of natural RNA is a primary site for enzymatic degradation by nucleases. Introducing modifications at this position sterically hinders nuclease access, significantly increasing the oligonucleotide's half-life in biological fluids like serum.[1][2][3]

-

Increased Binding Affinity: 2'-modifications can pre-organize the sugar pucker into an A-form geometry, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the oligonucleotide duplex, leading to more potent target engagement.

-

Reduced Immunogenicity: Certain modifications can help to mask the oligonucleotide from recognition by the innate immune system, thereby reducing the risk of inflammatory responses.

-

Improved Pharmacokinetic Properties: The enhanced stability and modified chemical nature of these oligonucleotides lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Common 2'-Modified Phosphoramidite Monomers

Several 2'-modifications have gained prominence in the development of therapeutic oligonucleotides. The most widely utilized include:

-

2'-O-Methyl (2'-OMe): This modification involves the replacement of the 2'-hydroxyl group with a methoxy (B1213986) group. It provides a good balance of increased nuclease resistance and binding affinity.[4] 2'-OMe modifications are commonly used in siRNAs to enhance stability and reduce off-target effects.[2][4]

-

2'-O-Methoxyethyl (2'-MOE): Featuring a larger methoxyethyl group at the 2'-position, 2'-MOE offers superior nuclease resistance and high binding affinity.[3][4][5] This modification has been successfully incorporated into several FDA-approved ASO drugs.[5]

-

2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl with a fluorine atom results in a significant increase in binding affinity and substantial nuclease resistance.[1][3] 2'-F modifications are frequently used in siRNA guide strands to enhance their silencing activity.

Quantitative Data on the Performance of 2'-Modified Oligonucleotides

The choice of a specific 2'-modification is often guided by the desired therapeutic application and the specific performance characteristics required. The following tables summarize key quantitative data for oligonucleotides incorporating these modifications.

| Modification | Coupling Efficiency (%) | Conditions/Notes |

| 2'-O-Methyl (2'-OMe) | >99% | Using 2'-O-TOM-protected phosphoramidites.[6] |

| 99.5% | Standard automated synthesis protocol with isoC-derived phosphoramidites.[6] | |

| 98.0% | With DCI activator for (aU)10-T oligonucleotide.[6] | |

| 2'-O-Methoxyethyl (2'-MOE) | Not explicitly found | A coupling time of 6 minutes is recommended.[5] |

| 2'-Fluoro (2'-F) | Not explicitly found | - |

| Modification | Duplex Type | ΔTm per modification (°C) |

| 2'-O-Methyl (2'-OMe) | RNA:RNA | +1.0 to +1.5 |

| RNA:DNA | Small changes | |

| 2'-O-Methoxyethyl (2'-MOE) | RNA:RNA | +1.5 to +2.0 |

| 2'-Fluoro (2'-F) | RNA:RNA | +2.0 to +2.5 |

| Oligonucleotide Composition | Serum Type | Half-life |

| 2'-Fluoro RNA (fYrR) | Mouse Serum | ~2.2 hours (without 3' inverted dT) |

| Human Serum | ~12 hours (with 3' inverted dT)[1] | |

| DNA (2'-deoxy) | Human Serum | ~1 hour[1] |

| 100% 2'-O-Methyl RNA (OMe) | Human Serum | Significantly resistant, trace degradation detected[1] |

| Unmodified Oligonucleotide | Human Plasma | Seconds to minutes[7] |

| Modified Oligonucleotide (general) | Human Plasma | Can persist for weeks or months[7] |

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

This protocol outlines the synthesis of a 2'-O-Methyl guanosine (B1672433) phosphoramidite, a common building block for modified oligonucleotides.[6]

Materials:

-

2'-O-methylguanosine

-

Anhydrous Pyridine (B92270)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Trimethylsilyl chloride (TMS-Cl)

-

Isobutyric anhydride

-

Ammonia (B1221849) solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (B52724)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Transient Protection:

-

Co-evaporate 2'-O-methylguanosine with anhydrous pyridine.

-

Dissolve the residue in anhydrous pyridine and add TMS-Cl.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

-

Acylation:

-

Cool the reaction mixture in an ice bath and add isobutyric anhydride.

-

Stir until the acylation is complete.

-

-

Deprotection of Silyl (B83357) Groups:

-

Quench the reaction with water and then add ammonia solution.

-

Stir at room temperature to remove the silyl protecting groups.

-

-

DMT Protection:

-

After workup, dissolve the N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add DMT-Cl.

-

Stir at room temperature until the reaction is complete.

-

-

Purification of Protected Nucleoside:

-

Quench the reaction with methanol.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.

-

-

Phosphitylation:

-

Dissolve the purified 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous acetonitrile.

-

Add DIPEA, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction under an inert atmosphere until completion.

-

-

Workup and Purification of Phosphoramidite:

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing a small percentage of triethylamine.

-

The purified product should be stored under an inert atmosphere at a low temperature.

-

Characterization of 2'-Modified Phosphoramidites by ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the characterization and quality control of phosphoramidite monomers.[8][9][10]

Sample Preparation:

-

Dissolve approximately 10-20 mg of the phosphoramidite sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube.

Acquisition Parameters (Typical):

-

Spectrometer: 300 MHz or higher

-

Pulse Program: Inverse-gated proton decoupling to prevent NOE and obtain quantitative spectra.

-

Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nucleus.

-

Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Data Analysis:

-

The ³¹P NMR spectrum of a phosphoramidite typically shows a characteristic signal in the range of 140-150 ppm .[8]

-

Due to the chiral nature of the phosphorus atom, the signal often appears as a pair of diastereomers.

-

The presence of impurities, such as the corresponding phosphonate (B1237965) (hydrolysis product) or other phosphorus-containing species, can be detected as additional peaks in the spectrum. The phosphonate impurity typically appears around 7-10 ppm.

Purification of 2'-Modified Oligonucleotides by Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the purification of synthetic oligonucleotides.[11][12][13]

Materials and Equipment:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

Deprotected and cleaved oligonucleotide sample

Procedure:

-

Sample Preparation:

-

After synthesis and deprotection, the crude oligonucleotide is typically lyophilized.

-

Re-dissolve the oligonucleotide in an appropriate volume of Mobile Phase A.

-

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the oligonucleotide sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 50% B over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection and Analysis:

-

Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

-

Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.

-

-

Desalting:

-

Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.

-

The resulting purified oligonucleotide can be re-dissolved in nuclease-free water for storage.

-

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways, experimental workflows, and the logical connections between different concepts.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Caption: The RNA Interference (RNAi) Pathway Utilizing 2'-Modified siRNAs.

Caption: Logical Relationship of 2'-Modifications to Oligonucleotide Properties and Therapeutic Outcomes.

References

- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. 31P NMR spectroscopy in oligonucleotide research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. mz-at.de [mz-at.de]

- 13. glenresearch.com [glenresearch.com]

In-Depth Technical Guide: N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS 110782-31-5)

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of the phosphoramidite (B1245037) monomer with CAS number 110782-31-5. This molecule is a critical reagent for the synthesis of modified oligonucleotides, particularly for RNA-based therapeutics and research tools.

Chemical Information and Properties

N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a modified adenosine (B11128) building block used in solid-phase oligonucleotide synthesis. The key structural features include a benzoyl protecting group on the adenine (B156593) base, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, a methyl group on the 2'-hydroxyl of the ribose sugar, and a reactive phosphoramidite moiety at the 3' position.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| CAS Number | 110782-31-5 |

| Molecular Formula | C48H54N7O8P |

| Molecular Weight | 887.96 g/mol [2][3][4][5] |

| Appearance | White to off-white powder[2][3] |

| Melting Point | 93-95 °C[2][3] |

| Solubility | Soluble in acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][3] |

| Storage Temperature | -20°C to -10°C[5][6] |

Table 2: Key Structural Features and Functions

| Structural Moiety | Function |

| N-Benzoyl (Bz) | Protects the exocyclic amine of the adenine base during synthesis. |

| 5'-O-Dimethoxytrityl (DMT) | Acid-labile protecting group for the 5'-hydroxyl, allowing for stepwise oligonucleotide chain elongation.[1] |

| 2'-O-Methyl (2'-OMe) | Enhances nuclease resistance and increases the thermal stability (Tm) of the resulting oligonucleotide duplexes.[7] |

| 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | The reactive group that enables the formation of the phosphite (B83602) triester linkage to the 5'-hydroxyl of the growing oligonucleotide chain.[1] |

Experimental Protocols

Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides

The synthesis of RNA oligonucleotides incorporating 2'-O-methyladenosine is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The following protocol is a generalized procedure.

Materials:

-

N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M).[6]

-

Other required phosphoramidites (A, C, G, U, also as 0.1 M solutions in anhydrous acetonitrile).

-

Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.

-

Activator solution (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT) or 0.45 M 1H-Tetrazole).[4]

-

Capping solution (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

-

Anhydrous acetonitrile.

Protocol:

The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. This exposes the free 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The 2'-O-methyladenosine phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. A typical coupling time for modified phosphoramidites is between 3 to 10 minutes.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Cleavage, Deprotection, and Purification

-

Cleavage and Base Deprotection: After the final synthesis cycle, the solid support is treated with a mixture of aqueous ammonia and methylamine (B109427) at an elevated temperature (e.g., 65°C) for a specified time to cleave the oligonucleotide from the support and remove the protecting groups from the nucleotide bases (benzoyl, etc.) and the phosphate backbone (cyanoethyl).

-

2'-Hydroxyl Deprotection: If other 2'-hydroxyl protecting groups like TBDMS were used for other ribonucleosides in the sequence, a further deprotection step with a fluoride-containing reagent (e.g., triethylamine (B128534) trihydrofluoride) is necessary. The 2'-O-methyl group is stable under these conditions.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[6] The purity can be assessed by analytical HPLC and the identity confirmed by mass spectrometry.[9]

Biological Activity and Signaling Pathways

The primary application of oligonucleotides containing 2'-O-methyl modifications is in the field of RNA interference (RNAi) and antisense technology. These modifications enhance the therapeutic potential of synthetic RNAs by increasing their stability against cellular nucleases and improving their binding affinity to target mRNA.

RNA Interference (RNAi) Pathway

RNAi is a natural cellular process for gene silencing. Synthetic small interfering RNAs (siRNAs) can be introduced into cells to harness this pathway for therapeutic purposes. The incorporation of 2'-O-methyl modifications into siRNAs can influence several steps of the RNAi pathway.

The general RNAi pathway involves the following key steps:

-

A double-stranded siRNA molecule is introduced into the cytoplasm.

-

The siRNA is recognized and loaded into the RNA-Induced Silencing Complex (RISC).[10]

-

Within the RISC, the passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand is retained.

-

The guide strand, as part of the activated RISC, binds to the complementary target messenger RNA (mRNA).

The 2'-O-methyl modification can impact the loading of the siRNA into the RISC and the subsequent target recognition and cleavage. Studies have shown that the position of the 2'-O-methyl modification within the siRNA sequence is crucial for its activity. For instance, modifications in the seed region (nucleotides 2-8 of the guide strand) can affect target binding and specificity. Strategic placement of 2'-O-methyl groups can reduce off-target effects.[12]

Quantitative Data

The inclusion of 2'-O-methyl modifications can significantly impact the silencing activity of siRNAs. The following table summarizes representative data on how these modifications can affect the half-maximal inhibitory concentration (IC50) of siRNAs.

Table 3: Representative Impact of 2'-O-Methyl Modification on siRNA Activity

| Target Gene | Modification Pattern | IC50 (nM) | Fold Change vs. Unmodified | Reference |

| PTEN (Site I) | Unmodified Sense Strand | ~5 | - | [2] |

| PTEN (Site I) | Fully 2'-O-Me Modified Sense Strand | ~5 | No significant change | [2] |

| Target X | 2'-OMe at 3' terminus of 20-mer guide strand | Increased | Negative impact on activity | [13] |

| Target Y | 2'-OMe at 3' terminus + 2'-F at position 5 of guide strand | Decreased by 1.2 to 1.9-fold | Compensatory positive effect | [13] |

Note: The actual impact on IC50 is highly dependent on the siRNA sequence, the specific modification pattern, and the target gene.

Conclusion

N-Benzoyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a vital chemical tool for the synthesis of modified oligonucleotides with enhanced properties for research and therapeutic applications. The 2'-O-methyl modification it confers is a key strategy for improving the stability and efficacy of RNA-based molecules such as siRNAs and antisense oligonucleotides. A thorough understanding of its chemistry and the biological implications of its incorporation is essential for the rational design of next-generation nucleic acid-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-OMe-phosphorodithioate-modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. siRNA and RNAi pricelist from Gene Link [genelink.com]

- 6. alfachemic.com [alfachemic.com]

- 7. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 8. escholarship.org [escholarship.org]

- 9. shodex.com [shodex.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. researchgate.net [researchgate.net]

- 12. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2'-OMe-A(Bz) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient incorporation of 2'-O-Methyl-N6-benzoyl-Adenosine (2'-OMe-A(Bz)) Phosphoramidite (B1245037) into synthetic oligonucleotides. The inclusion of 2'-O-Methyl (2'-OMe) modifications offers significant advantages for therapeutic and diagnostic oligonucleotides, including enhanced nuclease resistance, increased hybridization affinity to target RNA, and improved thermal stability of duplexes.[1][2] This document outlines the necessary steps for solid-phase synthesis, including recommended coupling times, deprotection procedures, and purification methods.

Key Properties of 2'-OMe Modified Oligonucleotides:

-

Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by various nucleases, prolonging the half-life of the oligonucleotide in biological systems.[1]

-

Increased Binding Affinity: Oligonucleotides containing 2'-OMe modifications exhibit a higher melting temperature (Tm) when hybridized to complementary RNA strands compared to their DNA counterparts.[1]

-

Chemical Stability: 2'-OMe-RNA is chemically more stable than both DNA and unmodified RNA.[1]

-

Biological Activity: These modified oligonucleotides can modulate gene expression through mechanisms like steric hindrance of the translation process.[1] However, it is important to note that duplexes composed entirely of 2'-OMe-modified oligonucleotides and RNA are not substrates for RNase H.[1][2]

Experimental Protocols

The following protocols are based on standard phosphoramidite chemistry for automated solid-phase oligonucleotide synthesis.[3][4][5]

Phosphoramidite Preparation

2'-OMe-A(Bz) Phosphoramidite is a modified monomer used in oligonucleotide synthesis.[6] It is crucial to handle the phosphoramidite under anhydrous conditions to prevent degradation.

-

Dissolution: Dissolve the this compound in anhydrous acetonitrile (B52724) to the desired concentration as recommended by the synthesizer manufacturer (typically 0.1 M).[1]

-

Storage: Store the phosphoramidite solution under an inert atmosphere (e.g., argon) and at a refrigerated temperature (2 to 8˚C) when not in use.[1]

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition.

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Synthesis Parameters:

| Step | Reagents & Conditions | Recommended Duration |

| Deblocking | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) | Standard synthesizer protocol |

| Coupling | This compound, Activator (e.g., 0.25 M ETT, 0.45 M Tetrazole, or DCI) | 6 - 15 minutes[1][3][7] |

| Capping | Cap A (e.g., Acetic Anhydride) and Cap B (e.g., N-Methylimidazole) | Standard synthesizer protocol[5] |

| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Standard synthesizer protocol[5] |

Note on Coupling Time: A longer coupling time of up to 15 minutes is sometimes recommended for 2'-OMe phosphoramidites to ensure high coupling efficiency, which can be affected by the steric hindrance from the 2'-OMe group.[7] However, some suppliers suggest that a 6-minute coupling time is sufficient for optimal efficiency.[1][3] It is advisable to optimize the coupling time based on the specific synthesizer and reagents used.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate (B84403) backbone must be removed. The 2'-OMe group itself is stable to standard deprotection conditions.[1][7]

Recommended Deprotection Protocols:

| Method | Reagent | Temperature | Duration | Notes |

| Standard | Concentrated Ammonium Hydroxide | 55°C | Overnight | A widely used and effective method.[3] |

| Methylamine | 40% Aqueous Methylamine | 65°C | 5 minutes | A faster deprotection method.[7] Can also be performed at room temperature for 90 minutes.[7] |

| AMA | Ammonium Hydroxide/40% Methylamine (1:1, v/v) | 65°C | 10 minutes | A rapid deprotection method. Note that the use of Bz-protected Cytidine is not compatible with AMA deprotection.[1] If Ac-C is used, this method is very efficient.[8] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For oligonucleotides with sensitive modifications. Requires the use of Pac-A, iPr-Pac-G, and Ac-C phosphoramidites.[1][8] |

Purification

Purification of 2'-OMe modified oligonucleotides can be performed using standard techniques employed for DNA and RNA oligonucleotides.[7] The choice of method will depend on the length of the oligonucleotide, the scale of the synthesis, and the required purity.

Common Purification Methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially when the final 5'-DMT group is left on (trityl-on purification). The hydrophobic DMT group allows for good separation of the full-length product from shorter failure sequences. The DMT group is then removed post-purification.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is suitable for obtaining high-purity oligonucleotides and is particularly useful for longer sequences.

-

Solid-Phase Extraction (SPE): Cartridge-based SPE is a rapid method for desalting and purifying oligonucleotides, often used for smaller scales.

Data Presentation

Table 1: Recommended Synthesis and Deprotection Parameters for 2'-OMe-A(Bz)

| Parameter | Recommendation | Source(s) |

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | [1] |

| Coupling Time | 6 - 15 minutes | [1][3][7] |

| Activator | ETT, Tetrazole, or DCI | [3][5] |

| Deprotection (Standard) | Ammonium Hydroxide, 55°C, overnight | [3] |

| Deprotection (Rapid) | 40% Methylamine, 65°C, 5 min | [7] |

| Deprotection (Rapid) | AMA, 65°C, 10 min | [1] |

Workflow Diagram

The following diagram illustrates the overall workflow for incorporating this compound into an oligonucleotide.

Caption: Overall workflow from phosphoramidite preparation to purified oligonucleotide.

References

- 1. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]